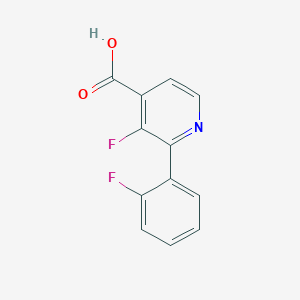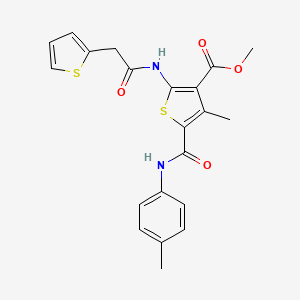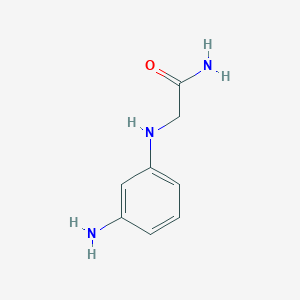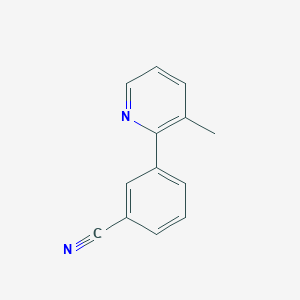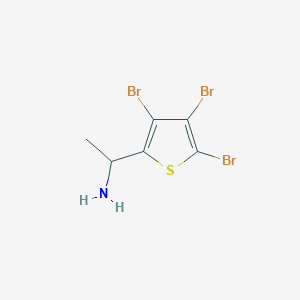
Loxapine N-Glucuronide Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- It is an N-glucuronide conjugate of loxapine , a dibenzoxazepine antipsychotic drug. The glucuronidation process involves the attachment of a glucuronic acid moiety to the parent compound, resulting in the formation of this compound.
Loxapine N-Glucuronide Chloride: (CAS 145823-23-0) is a chemical compound with the molecular formula C24H27Cl2N3O7 and a molecular weight of 540.39 g/mol .
准备方法
- The synthetic route for Loxapine N-Glucuronide Chloride involves glucuronidation of loxapine. Glucuronidation typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase catalyzes the conjugation of glucuronic acid to the parent compound.
- Industrial production methods may vary, but the key step remains the glucuronidation process.
化学反应分析
- Loxapine N-Glucuronide Chloride does not undergo significant chemical reactions beyond its formation via glucuronidation.
- Common reagents and conditions for glucuronidation include glucuronic acid donors (e.g., UDP-glucuronic acid) and appropriate enzymes.
- The major product formed is this compound itself.
科学研究应用
Pharmacokinetics: Understanding the metabolism and elimination of loxapine in the body.
Toxicology: Investigating potential adverse effects or interactions involving Loxapine N-Glucuronide Chloride.
Drug Interactions: Assessing whether this metabolite affects loxapine’s efficacy or safety.
Clinical Studies: Evaluating its presence in biological samples (e.g., urine, blood) as a biomarker.
作用机制
- Loxapine N-Glucuronide Chloride is an inactive metabolite. Its mechanism of action is not directly related to therapeutic effects.
- The active form of loxapine acts as a dopamine receptor antagonist, primarily targeting D2 receptors. It also has anticholinergic and antihistaminic properties.
相似化合物的比较
- Loxapine N-Glucuronide Chloride is unique due to its glucuronidated structure.
- Similar compounds include other glucuronide metabolites of drugs, but each has distinct properties and roles.
属性
分子式 |
C24H27Cl2N3O7 |
|---|---|
分子量 |
540.4 g/mol |
IUPAC 名称 |
(2S,3S,6R)-6-[4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)-1-methylpiperazin-1-ium-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid;chloride |
InChI |
InChI=1S/C24H26ClN3O7.ClH/c1-28(23-20(31)18(29)19(30)21(35-23)24(32)33)10-8-27(9-11-28)22-14-12-13(25)6-7-16(14)34-17-5-3-2-4-15(17)26-22;/h2-7,12,18-21,23,29-31H,8-11H2,1H3;1H/t18?,19-,20?,21-,23+;/m0./s1 |
InChI 键 |
CNMNSAZPEXLGPJ-TYZIVZSYSA-N |
手性 SMILES |
C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)[C@H]5C(C([C@@H]([C@H](O5)C(=O)O)O)O)O.[Cl-] |
规范 SMILES |
C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)C5C(C(C(C(O5)C(=O)O)O)O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B12070778.png)

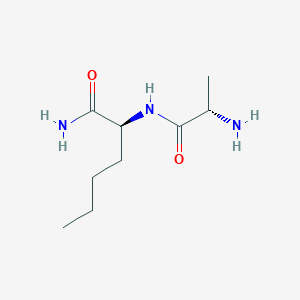

![6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic Acid Ethyl Ester](/img/structure/B12070809.png)

